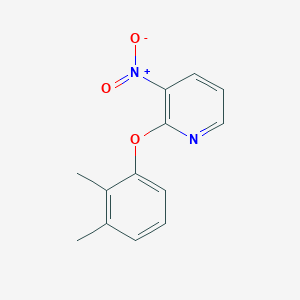

2-(2,3-Dimethylphenoxy)-3-nitropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2,3-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-5-3-7-12(10(9)2)18-13-11(15(16)17)6-4-8-14-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOWNESUZZSGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291616 | |

| Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-55-5 | |

| Record name | MLS002694000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Characteristics

No specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 2-(2,3-Dimethylphenoxy)-3-nitropyridine has been published. Such analysis is crucial for understanding the molecule's kinetic stability, chemical reactivity, and electron-donating or -accepting capabilities. General studies on nitroaromatic compounds suggest that the nitro group typically lowers the LUMO energy, enhancing susceptibility to nucleophilic attack.

Charge Distribution and Molecular Electrostatic Potentials

Detailed calculations of the charge distribution and Molecular Electrostatic Potential (MEP) for this compound are not found in the literature. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. For related nitroazines, the introduction of a nitro group is known to create a region of positive electrostatic potential on the ring, making it more susceptible to nucleophilic attack. However, a specific map for the title compound, which would be influenced by the dimethylphenoxy group, has not been generated.

Conformational Analysis and Energy Landscapes

There are no published studies on the conformational analysis or potential energy landscapes of this compound. This type of analysis would determine the most stable three-dimensional structure of the molecule by examining the energy changes associated with the rotation around its single bonds, particularly the C-O-C ether linkage.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data may exist in proprietary databases, theoretical predictions of NMR chemical shifts and vibrational frequencies for this compound, and their correlation with experimental values, are not present in the accessible literature. Such theoretical calculations are often performed using methods like Density Functional Theory (DFT) to complement and aid in the interpretation of experimental spectra.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Transition State Analysis and Activation Barriers

No quantum chemical calculations detailing the reaction mechanisms involving this compound have been published. This includes the analysis of transition states and the calculation of activation barriers for any potential chemical transformations.

Reaction Coordinate Mapping

The study of chemical reactions involving this compound would be significantly enhanced by the application of reaction coordinate mapping. This computational technique is instrumental in elucidating the mechanistic pathways of chemical transformations by identifying the minimum energy path from reactants to products via a transition state.

For a molecule like this compound, potential reactions of interest could include nucleophilic aromatic substitution at the pyridine (B92270) ring, or reactions involving the nitro group. A reaction coordinate map for such a process would be constructed by systematically varying the key geometric parameters, such as bond lengths and angles, that define the transformation. By calculating the potential energy at each point, a multi-dimensional potential energy surface (PES) is generated. The reaction coordinate is then defined as the path of lowest energy across this surface.

The identification of stationary points on the PES—reactants, products, intermediates, and transition states—is a primary goal. The transition state, being a first-order saddle point on the PES, is of particular importance as its structure and energy determine the activation barrier of the reaction. The vibrational frequency analysis at the transition state would be expected to yield a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Due to the lack of specific studies on this compound, a hypothetical reaction coordinate mapping for a nucleophilic attack on the pyridine ring would involve tracking the approach of the nucleophile and the subsequent departure of a leaving group. The energy profile along this coordinate would reveal the activation energy and whether the reaction proceeds through a concerted mechanism or involves the formation of a stable intermediate, such as a Meisenheimer complex.

Quantum Chemical Descriptors and Structure-Reactivity/Property Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity, stability, and other properties. For this compound, the calculation of these descriptors would be crucial for understanding its chemical behavior and for establishing structure-reactivity and structure-property relationships.

Key quantum chemical descriptors that would be calculated using methods like Density Functional Theory (DFT) include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the phenoxy ether oxygen, and positive potential near the hydrogen atoms and potentially on the pyridine ring carbons influenced by the electron-withdrawing nitro group.

Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The following table presents a hypothetical set of quantum chemical descriptors for this compound, which would be the target of a detailed computational study.

| Descriptor | Hypothetical Value | Significance |

| EHOMO | (Value in eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | (Value in eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (µ) | (Value in Debye) | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | (Value) | Tendency to attract electrons. |

| Chemical Hardness (η) | (Value) | Resistance to change in electron distribution. |

| Global Softness (S) | (Value) | Reciprocal of hardness, indicates reactivity. |

Solvent Effects on Electronic Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. For this compound, computational studies on solvent effects would be essential to predict its behavior in solution. These effects can be broadly categorized into non-specific (dielectric continuum models) and specific (explicit solvent models) interactions.

Polarizable Continuum Models (PCM): Methods like the PCM are commonly used to simulate the bulk electrostatic effects of a solvent. In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium representing the solvent. By calculating the electronic structure of the solute in the presence of this continuum, one can predict how properties like the UV-Vis absorption spectrum (solvatochromism), dipole moment, and the energies of frontier molecular orbitals change with solvent polarity. For this compound, an increase in solvent polarity would be expected to stabilize polar ground or excited states, potentially leading to a red or blue shift in its absorption maxima.

Explicit Solvent Models: To account for specific interactions like hydrogen bonding, explicit solvent molecules can be included in the computational model. This approach, while more computationally demanding, provides a more accurate picture of the solute-solvent interactions. For instance, in protic solvents, the nitro group of this compound could act as a hydrogen bond acceptor, which would influence its electronic structure and reactivity.

The reactivity of this compound in different solvents would also be a key area of investigation. Solvent polarity can affect the rates of chemical reactions by stabilizing or destabilizing the transition state relative to the reactants. For a reaction involving a polar transition state, a more polar solvent would typically lead to an increased reaction rate.

The following table outlines the expected influence of different solvents on key properties of this compound, which would be a subject of detailed computational investigation.

| Solvent | Dielectric Constant (ε) | Expected Effect on UV-Vis Spectrum | Expected Effect on Reactivity (for a polar transition state) |

| Hexane | ~1.9 | Minimal shift (reference) | Slower reaction rate |

| Toluene | ~2.4 | Minor shift | Slightly faster than hexane |

| Dichloromethane | ~8.9 | Moderate shift | Moderate increase in reaction rate |

| Ethanol | ~24.5 | Significant shift (potential for H-bonding) | Faster reaction rate |

| Dimethyl Sulfoxide (DMSO) | ~47 | Significant shift | Significantly faster reaction rate |

Emerging Applications in Non Biological Domains

Role as Synthetic Intermediates for Complex Chemical Entities

2-(2,3-Dimethylphenoxy)-3-nitropyridine serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. The reactivity of this compound is largely dictated by the electrophilic nature of the pyridine (B92270) ring, which is enhanced by the electron-withdrawing nitro group. This feature makes the pyridine core susceptible to nucleophilic substitution reactions, a common strategy for introducing further functionalization.

The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of subsequent chemical transformations. This amino derivative can participate in amide bond formations, diazotization reactions, or serve as a directing group for further substitutions on the pyridine ring. For instance, the reduction of the nitro group in analogous 3-nitropyridine (B142982) derivatives is a key step in the synthesis of various biologically active molecules and functional materials.

Furthermore, the ether linkage is generally stable, but under specific conditions, it could be cleaved to yield a hydroxypyridine derivative, adding another layer of synthetic utility. The dimethylphenoxy moiety, while relatively inert, can influence the solubility and steric environment of the molecule, which can be strategically exploited in multi-step syntheses. The strategic placement of the nitro and phenoxy groups allows for regioselective transformations, making it a predictable and reliable building block in organic synthesis.

Potential in Materials Science

The unique combination of an electron-deficient nitropyridine unit and an electron-rich dimethylphenoxy group imparts interesting electronic and photophysical properties to this compound, suggesting its potential utility in the field of materials science.

Precursors for Organic Electronic and Optoelectronic Materials

Derivatives of this compound hold potential as precursors for materials used in organic electronics. The transformation of the nitro group into an amino group can significantly alter the electronic properties of the molecule, turning an electron-accepting unit into an electron-donating one. This ability to tune the electronic character is highly desirable in the design of organic semiconductors.

For example, the resulting amino-phenoxy-pyridine core could be incorporated into larger conjugated systems, such as polymers or small molecules, for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dimethylphenoxy group can enhance the solubility of these materials in organic solvents, which is a crucial factor for solution-based processing techniques.

Components in Conjugated Systems and Photoresponsive Materials

The inherent structure of this compound, featuring two aromatic rings connected by an oxygen atom, allows for a degree of electronic communication between the rings. Although the ether linkage disrupts full conjugation, intramolecular charge transfer (ICT) is a possibility, especially upon photoexcitation. This property is the foundation for creating photoresponsive materials.

By chemically modifying the core structure, for example, by extending the conjugation or introducing other functional groups, it is conceivable to design materials that exhibit changes in their optical properties (e.g., color or fluorescence) in response to external stimuli like light. The nitro group, being a well-known component of push-pull chromophores, further supports the potential for developing photoresponsive and nonlinear optical materials from this scaffold.

Applications in Catalysis (e.g., as Ligand Precursors or Organocatalysts)

The presence of nitrogen and oxygen atoms with available lone pairs of electrons in this compound and its derivatives suggests their potential use as ligands in coordination chemistry and catalysis. ontosight.ai

The pyridine nitrogen is a classic coordination site for a wide range of metal ions. Following the reduction of the nitro group to an amine, the resulting 2-amino-3-phenoxypyridine derivative would present a bidentate N,N-chelation site, which could be used to synthesize novel metal complexes. These complexes could, in turn, be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The steric bulk provided by the 2,3-dimethylphenoxy group could influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic processes.

Furthermore, the chiral derivatives of this compound could be explored as organocatalysts, where the molecule itself, without a metal, catalyzes a chemical reaction. The basic pyridine nitrogen and the potential for hydrogen bonding from a modified substituent could provide the necessary interactions to activate substrates in an asymmetric fashion.

Supramolecular Chemistry and Crystal Engineering (e.g., Building Blocks for Frameworks, Host-Guest Systems)

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-organized assemblies. The aromatic nature of both the pyridine and benzene (B151609) rings in this compound makes it an excellent candidate for participating in π-π stacking interactions.

The nitro group is a potent hydrogen bond acceptor, and if the molecule is derivatized to include hydrogen bond donors (e.g., by reduction of the nitro group to an amine or introduction of hydroxyl groups), it could form predictable and robust supramolecular synthons. These directional interactions are the cornerstone of crystal engineering, where the aim is to design and synthesize crystalline materials with desired structures and properties.

Table of Compound Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| CAS Number | 76893-55-5 |

| Canonical SMILES | CC1=C(C(=CC=C1)OC2=C(C=CC=N2)N+[O-])C |

| InChI Key | RNOWNESUZZSGDB-UHFFFAOYSA-N |

Future Research Directions and Outlook

Exploration of Undiscovered Synthetic Routes and Green Methodologies

The conventional synthesis of 2-(2,3-Dimethylphenoxy)-3-nitropyridine likely involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and 2,3-dimethylphenol (B72121). While effective, this approach may rely on traditional solvents and conditions that are not environmentally benign. Future research must prioritize the development of novel and sustainable synthetic pathways.

The field of green chemistry offers numerous avenues for exploration. jmaterenvironsci.com Research should focus on replacing conventional organic solvents with greener alternatives such as water or ionic liquids, and employing energy-efficient reaction methods like microwave irradiation or ultrasonication. jmaterenvironsci.com The use of potassium nitrate (B79036) as a nitrating agent in place of nitric acid, which has been shown to be effective for other pyridine-N-oxides, could reduce the generation of hazardous byproducts and create a friendlier operating environment. patsnap.comgoogle.com Investigating catalyst systems, potentially moving away from traditional bases to more recyclable or biodegradable options, represents another critical research frontier.

Table 1: Comparison of Potential Synthetic Methodologies

| Parameter | Traditional Method (Hypothesized) | Proposed Green Methodology | Research Objective |

|---|---|---|---|

| Solvent | THF, DMF, or other organic solvents | Water, Supercritical CO₂, Ionic Liquids | Minimize volatile organic compound (VOC) emissions and solvent toxicity. |

| Energy Source | Conventional heating (reflux) | Microwave Irradiation, Ultrasonic Energy | Reduce reaction times and energy consumption. jmaterenvironsci.com |

| Catalyst/Base | Sodium hydroxide (B78521), potassium carbonate | Phase-transfer catalysts, reusable solid bases, enzymatic catalysis | Improve atom economy, simplify purification, and enhance recyclability. |

| Nitrating Agent | Concentrated Nitric/Sulfuric Acid | Potassium Nitrate, Dinitrogen Pentoxide | Reduce corrosive and hazardous reagent use. patsnap.comresearchgate.net |

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dictated by its constituent parts: the electron-deficient nitropyridine ring and the bulky dimethylphenoxy group. The nitro group is a key functional handle, facilitating nucleophilic aromatic substitution (SNAr) and capable of being reduced to other nitrogen-containing functionalities like amino or azo groups. nih.gov

Future investigations should systematically study the substitution of the nitro group with various nucleophiles (S-, N-, and O-based). nih.gov A key question is how the steric hindrance from the ortho-methyl group on the phenoxy ring influences the regioselectivity and reaction kinetics. Furthermore, the exploration of ring transformation reactions, which have been observed in related nitropyrimidines and dinitropyridones, could lead to the synthesis of entirely new heterocyclic systems from the this compound scaffold. researchgate.netresearchgate.netnih.gov For instance, reactions with CH-active nitriles or ketonic reagents have been shown to convert pyrimidine (B1678525) rings into pyridine (B92270) or benzene (B151609) rings, a transformation that remains unexplored for this specific substrate. researchgate.net Another area of interest is the vicarious nucleophilic substitution (VNS), a powerful C-H functionalization method for nitroarenes that could potentially introduce alkyl or other groups onto the pyridine ring. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. researchgate.net For this compound, advanced computational modeling is a crucial next step. Using methods like Density Functional Theory (DFT), researchers can calculate and predict a wide range of properties. researchgate.net These include optimizing the molecule's equilibrium geometry, analyzing its electronic structure (such as the HOMO-LUMO energy gap), and calculating its vibrational spectra. researchgate.netresearchgate.net

Such computational studies can provide deep insights into the molecule's reactivity, stability, and potential for specific applications. For example, calculating the molecular electrostatic potential (MEP) can identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. researchgate.net Beyond single-molecule properties, machine learning models, trained on datasets of related phenoxy- and nitropyridine derivatives, could be developed to rapidly predict the properties of novel, hypothetical derivatives of the title compound. researchgate.netnih.govchemrxiv.org This hybrid DFT-ML approach can accelerate the virtual screening of thousands of potential candidates for applications in materials science. researchgate.net

Table 2: Key Parameters for Computational Investigation

| Computational Method | Parameter to Investigate | Predicted Property / Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the most stable 3D structure and bond angles/lengths. researchgate.net |

| DFT / TD-DFT | HOMO-LUMO Energy Gap | Indicates electronic excitability, reactivity, and potential as an electronic material. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Predicts sites of chemical reactivity for electrophilic and nucleophilic attack. researchgate.net |

| DFT | First-Order Hyperpolarizability (β) | Assesses potential for use in non-linear optical (NLO) materials. researchgate.net |

| Machine Learning (ML) Models | Redox Potentials, Solubility | Accelerates screening of novel derivatives for energy storage or other applications. researchgate.netnih.gov |

Integration into Next-Generation Non-Biological Functional Materials

The unique electronic characteristics of the nitropyridine system suggest significant potential for this compound as a building block for advanced, non-biological functional materials. The pyridine ring is a well-established component in materials science, valued for its polarity and coordination ability. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, coupled with the phenoxy ether linkage, creates a "push-pull" electronic environment that is often associated with interesting optical and electronic properties. chempanda.com

Future research should focus on synthesizing and characterizing materials derived from this compound. One promising area is the development of non-linear optical (NLO) materials, as some nitropyridine derivatives have been calculated to possess high hyperpolarizability values, a key requirement for NLO applications. researchgate.net Another avenue is its use as a ligand to create novel coordination complexes with transition metals. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group could act as coordination sites, potentially leading to materials with unique magnetic, catalytic, or photophysical properties. nih.govchempanda.com

Table 3: Potential Non-Biological Material Applications

| Material Class | Key Molecular Property | Potential Application | Research Focus |

|---|---|---|---|

| Non-Linear Optical (NLO) Materials | High first-order hyperpolarizability (β) | Telecommunications, optical computing | Synthesize crystals and measure their second-harmonic generation (SHG) efficiency. |

| Coordination Polymers/Complexes | Metal-binding sites (Pyridine N, Nitro O) | Molecular magnets, sensors, catalysis | React with various metal salts (e.g., Cu(II), Zn(II)) and characterize the resulting structures and properties. nih.gov |

| Organic Semiconductors | Tunable HOMO-LUMO gap, intermolecular π-π stacking | Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs) | Investigate thin-film properties and charge carrier mobility. |

| Energetic Materials | High nitrogen and oxygen content, positive heat of formation | Specialized propellants or explosives | Computationally and experimentally determine thermal stability and energetic performance. nih.gov |

Development of Synergistic Experimental-Computational Research Frameworks

The most efficient path to unlocking the potential of this compound lies in the tight integration of experimental and computational efforts. ntnu.no A synergistic framework, where each approach informs and validates the other, will be essential for accelerating discovery.

This modern research paradigm would operate in a feedback loop. For example, computational models could first screen a virtual library of hundreds of derivatives for high NLO activity or optimal electronic properties. nih.gov The most promising candidates identified through this in silico screening would then be prioritized for synthesis and experimental validation. nih.gov The results from these experiments—such as actual reaction yields, measured spectroscopic data, or observed material performance—would then be fed back into the computational models to refine their parameters and improve their predictive accuracy for the next generation of designs. researchgate.net This integrated experimental-computational approach minimizes trial-and-error synthesis, reduces waste, and provides a deeper, more fundamental understanding of the structure-property relationships governing the behavior of this compound and its derivatives. nih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2,3-dimethylphenoxy)-3-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of analogous nitropyridine derivatives often involves nucleophilic aromatic substitution. For example, refluxing 2,3-dimethylphenol with a nitro-substituted pyridine in the presence of a strong base (e.g., KOH) under anhydrous conditions can promote phenoxy group coupling. Harsh conditions (reflux, 12–24 hours) are typically required due to the electron-donating methyl groups reducing the phenol's acidity . Yield optimization may require pH adjustments during purification; acidic filtration (pH 5–6) is critical to avoid salt formation and maximize recovery .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for ν(NO₂) stretches near 1520–1350 cm⁻¹ and ν(C-O) from the phenoxy group at ~1250 cm⁻¹ .

- NMR : In ¹H NMR, the methyl groups on the phenoxy ring appear as singlets (δ 2.2–2.4 ppm), while the pyridine protons show distinct splitting patterns (e.g., H-4 and H-6 near δ 8.5–9.0 ppm). ¹³C NMR should confirm the nitropyridine carbon (C-3) at ~145–150 ppm .

- Mass Spectrometry (EIMS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) validate the molecular formula .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is ideal for purity assessment. Use pharmacopeial-grade reference standards (e.g., USP/EP) for calibration. Thermal methods like differential scanning calorimetry (DSC) can confirm melting points (e.g., 80–85°C for structurally similar compounds) and detect polymorphs .

Advanced Research Questions

Q. How do substituent positions on the phenoxy ring (e.g., 2,3-dimethyl vs. 3,5-dimethyl) influence the electronic properties and reactivity of 3-nitropyridine derivatives?

- Methodological Answer : Computational studies (DFT) can map electron density distributions. For example, 2,3-dimethyl substitution increases steric hindrance near the pyridine ring, potentially reducing electrophilic substitution rates compared to 4-chloro-3,5-dimethyl analogs . Experimental validation involves Hammett plots using substituent constants (σ) to correlate electronic effects with reaction kinetics (e.g., SNAr reactions) .

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound, and what challenges arise from nitro/phenoxy groups?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (via SHELX suite) is standard. Challenges include:

- Disorder : Methyl and nitro groups may exhibit rotational disorder; refine using PART/ISOR commands .

- Twinned Data : High-resolution data (d ≤ 0.8 Å) and HKLF 5 format in SHELXL improve refinement .

- Thermal Parameters : Anisotropic displacement parameters (ADPs) for nitro groups require careful modeling to avoid overfitting .

Q. What methodologies evaluate the biological activity (e.g., receptor antagonism) of 3-nitropyridine derivatives, and how do structural modifications affect potency?

- Methodological Answer :

- In Vitro Assays : Fluorescence-based calcium mobilization assays can screen for P2Y1 receptor antagonism (IC₅₀ values). Structural analogs like 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine show activity at nanomolar concentrations, suggesting nitro and phenoxy groups enhance binding .

- SAR Studies : Replace the 2,3-dimethylphenoxy group with electron-withdrawing substituents (e.g., -F, -Cl) to assess effects on receptor affinity .

Q. How can researchers address contradictions in reported spectral data for nitropyridine derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- Contradictory NMR Shifts : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation can alter chemical shifts. Use deuterated solvents and low concentrations (≤10 mM) .

- IR Band Discrepancies : Compare with solid-state IR (ATR) to rule out solvent interactions. For example, nitro group stretches may shift by 10–20 cm⁻¹ in solution vs. solid state .

Methodological Notes

- Synthesis Optimization : For scale-up, replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C) while maintaining yields >75% .

- Computational Tools : Gaussian 16 or ORCA for DFT studies; Mercury for crystal structure visualization .

- Biological Testing : Pair in vitro assays with molecular docking (AutoDock Vina) to predict binding modes at target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。